molecular formula C15H11NO4 B14333323 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid CAS No. 110209-88-6

2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid

Cat. No.: B14333323
CAS No.: 110209-88-6
M. Wt: 269.25 g/mol
InChI Key: VLVFXSZRDOOPIU-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is an organic heterobicyclic compound belonging to the benzoxazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride, followed by cyclization in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoxazines .

Scientific Research Applications

2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • Diazepam
  • 1,2,4-Benzothiadiazine-1,1-dioxide

Comparison: Its benzoxazine ring structure imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

110209-88-6

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

2-oxo-4-phenyl-1,4-dihydro-3,1-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C15H11NO4/c17-14(18)11-8-4-7-10-12(11)16-15(19)20-13(10)9-5-2-1-3-6-9/h1-8,13H,(H,16,19)(H,17,18)

InChI Key

VLVFXSZRDOOPIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)C(=O)O)NC(=O)O2

Origin of Product

United States

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